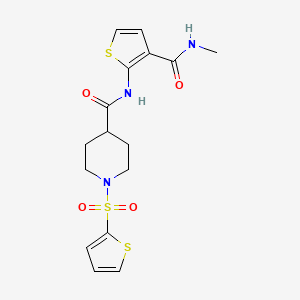

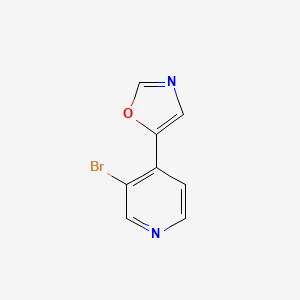

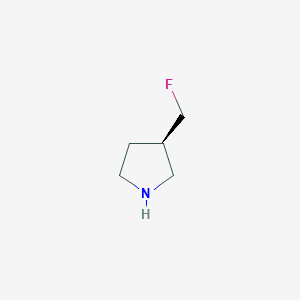

![molecular formula C16H14N2O3 B2679634 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929971-61-9](/img/structure/B2679634.png)

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It’s a member of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various methods. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Applications De Recherche Scientifique

Synthesis and Biological Activity

This compound has been explored for its potential in creating new therapeutic agents. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds begin with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. Despite not displaying significant antisecretory activity in models, some demonstrated notable cytoprotective properties (Starrett et al., 1989).

Bio-imaging Applications

In the field of bio-imaging, derivatives of benzoic acid have been tailored to self-assemble with lanthanide ions, forming neutral bimetallic helicates. These complexes are significant for their luminescence properties, which can be utilized in bio-imaging probes. The conditional stability and the ability to sensitize the luminescence of Eu(III) and Tb(III) in aerated water at physiological pH make these compounds particularly interesting for in-cellulo luminescence imaging (Chauvin et al., 2008).

Antimicrobial and Molluscicidal Activity

Research into the antimicrobial and molluscicidal activity of prenylated benzoic acid derivatives, isolated from plant sources, has indicated significant bioactivity. These studies not only expand our understanding of natural product chemistry but also offer insights into developing new agents for controlling harmful organisms (Orjala et al., 1993).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit the ability to suppress the corrosion of metals in acidic environments, a property that can be leveraged in industrial applications to enhance the lifespan and integrity of metal structures (Khaled, 2003).

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been used in medicine and are known to interact with γ-aminobutyric acid receptors .

Mode of Action

It’s worth noting that similar compounds, like zolpidem, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

It can be inferred from similar compounds that the γ-aminobutyric acid pathway might be involved .

Result of Action

Similar compounds are known to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Orientations Futures

The future directions for research on “3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid” and similar compounds could involve further exploration of their bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could also be a focus .

Propriétés

IUPAC Name |

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVWRNDUJLGJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)

![2,5-dimethyl-N-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679568.png)

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)